1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea
CAS No.: 72045-60-4
Cat. No.: VC17306841
Molecular Formula: C23H18N4O2S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72045-60-4 |
|---|---|
| Molecular Formula | C23H18N4O2S |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)acetamide |
| Standard InChI | InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30) |
| Standard InChI Key | DSEYSRCKVZIOMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC(=S)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,4-dihydroquinazolin-4-one core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. At the 3-position of this core, an acetyl group bridges the quinazoline system to a phenyl-thiourea functional group. This hybrid structure integrates the hydrogen-bonding capacity of thiourea with the planar aromaticity of quinazoline, enabling interactions with both hydrophobic and polar regions of biological targets .
The molecular formula is C₃₀H₂₄N₄O₂S, derived from:
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Quinazolinone core (C₁₃H₁₀N₂O)
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Acetyl linker (C₂H₂O)
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Phenyl-thiourea moiety (C₁₃H₁₂N₂S)
The calculated molecular weight is 486.6 g/mol, with a polar surface area of 112 Ų, suggesting moderate bioavailability. Key structural determinants of activity include:
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The 4-oxo group, which participates in hydrogen bonding with enzymatic targets.
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The thiourea sulfur, a potential nucleophile for covalent interactions.
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The phenyl substituents, enhancing lipophilicity and π-π stacking .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea involves a multi-step sequence, as outlined below:
Step 1: Formation of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one
4-Phenylaniline undergoes cyclocondensation with carbon disulfide in dimethyl sulfoxide (DMSO) under basic conditions (NaOH), yielding a sodium dithiocarbamate intermediate. Subsequent methylation with dimethyl sulfate produces the dithiocarbamic acid methyl ester, which reacts with methyl anthranilate in ethanol to form the thiourea-linked quinazolinone precursor .
Step 2: Acetylation at the 3-Position
The thiourea intermediate is treated with acetyl chloride in dichloromethane, catalyzed by triethylamine, to introduce the acetyl spacer. This step requires precise temperature control (0–5°C) to minimize side reactions .
Step 3: Coupling with Phenyl Isothiocyanate
The acetylated derivative reacts with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF), facilitated by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic addition-elimination, yielding the final product after recrystallization from ethanol .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CS₂, NaOH, (CH₃O)₂SO₂ | DMSO/EtOH | 80°C | 78 |
| 2 | CH₃COCl, Et₃N | CH₂Cl₂ | 0–5°C | 65 |
| 3 | PhNCS, DMAP | THF | RT | 72 |
Biological Activities and Mechanisms
Antibacterial and Antifungal Efficacy
In vitro studies demonstrate potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The thiourea moiety disrupts microbial cell membrane integrity by chelating essential metal ions, while the quinazoline core inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis . Synergistic effects between these mechanisms enhance bactericidal/fungicidal potency.
| Organism/Cell Line | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| S. aureus | Cell membrane | 8 µg/mL | Metal ion chelation |
| C. albicans | DHFR | 16 µg/mL | Enzyme inhibition |
| MCF-7 | EGFR/Caspase-3 | 12 µM | Apoptosis induction |
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural modifications to enhance potency and reduce toxicity include:
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Replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to improve target affinity.
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Introducing hydrophilic groups at the acetyl spacer to enhance solubility.
Computational Insights
In silico ADMET predictions using SwissADME indicate:
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